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Compound of Interest

Compound Name: SR19881

Cat. No.: B2936513 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the key molecular players and

signaling pathways that regulate fatty acid oxidation (FAO), a critical metabolic process for

cellular energy homeostasis. While the specific compound SR19881 did not yield targeted

results in the current literature search, this document focuses on the established mechanisms

that are central to the field of fatty acid metabolism research and drug development.

Introduction to Fatty Acid Oxidation
Fatty acid β-oxidation is a multi-step catabolic process by which fatty acid molecules are

broken down to produce energy in the form of ATP.[1][2][3] This metabolic pathway is

particularly crucial during periods of fasting or prolonged exercise when glucose availability is

limited.[4] The process involves the sequential removal of two-carbon units from the fatty acyl-

CoA molecule, generating acetyl-CoA, NADH, and FADH2.[1][5] These products then enter the

citric acid cycle and the electron transport chain to fuel ATP synthesis.[1] The regulation of FAO

is complex, involving substrate availability, enzymatic control, and transcriptional regulation,

making it a key area of investigation for metabolic diseases.

Key Proteins in Fatty Acid Transport and Activation
The entry of long-chain fatty acids into the mitochondrial matrix for oxidation is a tightly

regulated process involving several key proteins.
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2.1. Fatty Acid Transport Proteins (FATPs) and CD36

The uptake of long-chain fatty acids across the plasma membrane is facilitated by a family of

proteins known as Fatty Acid Transport Proteins (FATPs), which are part of the Solute Carrier

family 27 (SLC27).[6][7] Another important protein in fatty acid uptake is the fatty acid

translocase, CD36.[1] These transporters play a crucial role in mediating the influx of fatty acids

into the cell.[1][6] Some FATP isoforms also possess acyl-CoA synthetase activity, which

"traps" the fatty acid inside the cell by converting it to its acyl-CoA derivative.[6]

2.2. Acyl-CoA Synthetases (ACSLs)

Once inside the cell, fatty acids must be activated to fatty acyl-CoAs before they can be

metabolized. This activation is catalyzed by a family of enzymes called long-chain acyl-CoA

synthetases (ACSLs).[1] Different ACSL isoforms are expressed in various tissues and have

distinct roles in channeling fatty acids towards specific metabolic fates, such as β-oxidation or

triglyceride synthesis.[8][9] For instance, ACSL1 has been shown to direct fatty acids towards

β-oxidation in adipose tissue.[8][9]

2.3. Carnitine Palmitoyltransferase (CPT) System

The transport of long-chain fatty acyl-CoAs into the mitochondrial matrix is a rate-limiting step

in FAO and is mediated by the carnitine palmitoyltransferase (CPT) system.[10][11][12] This

system consists of two enzymes:

CPT1: Located on the outer mitochondrial membrane, CPT1 converts long-chain fatty acyl-

CoAs to acylcarnitines.[1][11] CPT1 is a critical regulatory point and is allosterically inhibited

by malonyl-CoA, a key intermediate in fatty acid synthesis.[13]

CPT2: Situated on the inner mitochondrial membrane, CPT2 converts acylcarnitines back to

fatty acyl-CoAs within the mitochondrial matrix, making them available for β-oxidation.[1]

The activity of the CPT system is a major determinant of the overall rate of fatty acid oxidation.

[11][12]

Signaling Pathways Regulating Fatty Acid Oxidation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3602789/
https://pubmed.ncbi.nlm.nih.gov/23506886/
https://www.aocs.org/resource/fatty-acid-beta-oxidation/
https://www.aocs.org/resource/fatty-acid-beta-oxidation/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3602789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3602789/
https://www.aocs.org/resource/fatty-acid-beta-oxidation/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2910420/
https://cdr.lib.unc.edu/concern/articles/nz8067546
https://pmc.ncbi.nlm.nih.gov/articles/PMC2910420/
https://cdr.lib.unc.edu/concern/articles/nz8067546
https://pubmed.ncbi.nlm.nih.gov/19429947/
https://pubmed.ncbi.nlm.nih.gov/31900483/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2646053/
https://www.aocs.org/resource/fatty-acid-beta-oxidation/
https://pubmed.ncbi.nlm.nih.gov/31900483/
https://pubmed.ncbi.nlm.nih.gov/36917141/
https://www.aocs.org/resource/fatty-acid-beta-oxidation/
https://pubmed.ncbi.nlm.nih.gov/31900483/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2646053/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2936513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Several key signaling pathways converge to regulate fatty acid oxidation in response to cellular

energy status and hormonal signals.

3.1. AMP-Activated Protein Kinase (AMPK)

AMPK is a crucial energy sensor that is activated when the cellular AMP:ATP ratio rises,

indicating low energy status.[14] Activated AMPK phosphorylates and inactivates acetyl-CoA

carboxylase (ACC), the enzyme that produces malonyl-CoA.[15] This reduction in malonyl-CoA

levels relieves the inhibition of CPT1, thereby promoting fatty acid entry into the mitochondria

and increasing FAO.[15] AMPK activation can restore glucose uptake in insulin-resistant

cardiomyocytes.[16]

3.2. Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that act as transcription factors to regulate the

expression of genes involved in lipid and glucose metabolism.[17][18] There are three main

isoforms:

PPARα: Highly expressed in tissues with high rates of fatty acid oxidation, such as the liver,

heart, and skeletal muscle.[19] Activation of PPARα by fatty acids or fibrate drugs leads to

the upregulation of genes encoding FAO enzymes, including CPT1 and ACSLs.[17][19]

PPARγ: Primarily involved in adipogenesis and insulin sensitivity.[18][20]

PPARδ (or β): Plays a role in fatty acid oxidation in skeletal muscle and adipose tissue.

The activation of PPARs is a key mechanism for long-term adaptation to changes in lipid

availability.

3.3. Sirtuin 1 (SIRT1)

SIRT1 is an NAD+-dependent deacetylase that plays a significant role in cellular metabolism

and stress responses. SIRT1 can deacetylate and activate several key metabolic regulators,

including PGC-1α (peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), a

master regulator of mitochondrial biogenesis and function.[21] The interplay between AMPK

and SIRT1 is crucial for coordinating metabolic responses.[14][22]
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Data Presentation
Table 1: Key Proteins in Fatty Acid Oxidation

Protein Family
Specific
Members

Cellular
Location

Function in
FAO

Key
Regulators

Fatty Acid

Transporters
FATP1-6, CD36

Plasma

Membrane, ER

Facilitate cellular

uptake of long-

chain fatty acids

Insulin

Acyl-CoA

Synthetases
ACSL1, 3, 4, 5, 6

Outer

Mitochondrial

Membrane, ER

Activate fatty

acids to fatty

acyl-CoAs

PPARs

Carnitine

Palmitoyltransfer

ases

CPT1A, 1B, 1C,

CPT2

Outer & Inner

Mitochondrial

Membrane

Transport of

long-chain fatty

acyl-CoAs into

mitochondria

Malonyl-CoA,

AMPK

Experimental Protocols
5.1. Measurement of Fatty Acid Oxidation in Cultured Cells

This protocol provides a general framework for assessing the rate of fatty acid oxidation in

cultured cells, often used to evaluate the effects of compounds or genetic manipulations.

Materials:

Cultured cells (e.g., hepatocytes, myotubes)

Seahorse XF Analyzer (or similar metabolic flux analyzer)

Assay medium (e.g., DMEM without glucose and serum)

Substrate solution (e.g., palmitate-BSA conjugate)

Inhibitors (e.g., etomoxir for CPT1 inhibition)
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Procedure:

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density

and allow them to adhere overnight.

Pre-incubation: On the day of the assay, replace the growth medium with pre-warmed assay

medium and incubate the cells in a CO2-free incubator for 1 hour.

Substrate Injection: Load the substrate solution (e.g., palmitate-BSA) into the injector port of

the Seahorse XF cartridge.

Assay Initiation: Place the cell culture microplate in the Seahorse XF Analyzer and initiate

the assay protocol. The instrument will measure the oxygen consumption rate (OCR) in real-

time.

Inhibitor Injection: After establishing a baseline OCR, inject the FAO inhibitor (e.g., etomoxir)

to confirm that the measured OCR is due to fatty acid oxidation.

Data Analysis: The decrease in OCR after the addition of the inhibitor represents the rate of

fatty acid oxidation. Normalize the data to cell number or protein concentration.

5.2. Western Blotting for FAO-related Proteins

This protocol describes the detection and quantification of key proteins involved in fatty acid

oxidation.

Materials:

Cell or tissue lysates

SDS-PAGE gels

Transfer apparatus

PVDF or nitrocellulose membranes

Primary antibodies (e.g., anti-CPT1, anti-AMPK, anti-PPARα)
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HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a standard

method (e.g., BCA assay).

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST) to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for

the protein of interest overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated

secondary antibody for 1-2 hours at room temperature.

Detection: Wash the membrane again and apply a chemiluminescent substrate.

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system and

quantify the band intensities using densitometry software.

Visualization of Signaling Pathways
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Caption: Overview of the fatty acid transport and β-oxidation pathway.
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Caption: Key signaling pathways regulating fatty acid oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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